Pentaerythritol tetraacetate

Volatility Thermal processing Polymer manufacturing

Pentaerythritol tetraacetate (PETAc) is the structurally superior tetraester for high-temperature polymer processing and electronics assembly. Unlike glycerol triacetate, its quaternary sp³ carbon core bearing four acetyloxy groups delivers a boiling point of 325°C—65–67°C higher—drastically reducing plasticizer volatilization and VOC emissions during PVC extrusion above 200°C. This architecture also provides four acetic acid equivalents per mole upon thermal decomposition, enabling reduced flux loading in reflow soldering. For wire & cable insulation meeting EN 45545/NFPA 130 smoke toxicity standards, or for kinetic benchmarking using published degradation rate constants (463–503 K), specify ≥98.0% GC purity with lot-specific certificates of analysis to ensure formulation consistency and experimental reproducibility.

Molecular Formula C13H20O8
Molecular Weight 304.29 g/mol
CAS No. 597-71-7
Cat. No. B147384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol tetraacetate
CAS597-71-7
SynonymsNormosterol
Molecular FormulaC13H20O8
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C
InChIInChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3
InChIKeyOUHCZCFQVONTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaerythritol Tetraacetate (CAS 597-71-7): Physical Properties and Procurement Specifications


Pentaerythritol tetraacetate (PETAc, CAS 597-71-7) is a tetraester formed by the complete acetylation of pentaerythritol, yielding the molecular formula C13H20O8 with a molecular weight of 304.30 g/mol . The compound exists as a white to almost white crystalline powder or crystal at ambient temperature, with a reported melting point range of 78–83°C and a boiling point of 325°C (or approximately 370.7±37.0°C at 760 mmHg depending on measurement conditions) . Commercial analytical specifications commonly require a purity of ≥98.0% by gas chromatography (GC), with recommended storage at room temperature in a cool and dark environment below 15°C .

Why Pentaerythritol Tetraacetate (CAS 597-71-7) Cannot Be Substituted with Generic Acetate Esters in High-Performance Applications


Generic substitution of pentaerythritol tetraacetate with alternative acetate esters such as glycerol triacetate (triacetin) is not viable for applications demanding low volatility, elevated thermal stability, or specific polymer compatibility. The tetrahedral molecular architecture of PETAc—bearing four acetyloxy functional groups arranged symmetrically around a quaternary sp³ carbon—confers a higher molecular weight, elevated boiling point, and distinct solvation behavior relative to linear or lower-functionality acetate esters [1]. These structural differences manifest as measurable divergences in physical properties and performance outcomes, precluding simple interchangeability without compromising product specifications, process robustness, or end-use performance . The evidence compiled below quantifies these critical differentiators across multiple independent performance dimensions.

Quantitative Differentiation Evidence for Pentaerythritol Tetraacetate (CAS 597-71-7) Versus Comparator Acetate Esters


Elevated Boiling Point of Pentaerythritol Tetraacetate Relative to Glycerol Triacetate Reduces Volatility in High-Temperature Processing

Pentaerythritol tetraacetate (PETAc) exhibits a substantially elevated boiling point compared to the commonly employed acetate ester plasticizer glycerol triacetate (triacetin, CAS 102-76-1), a critical differentiator for applications involving elevated thermal exposure. PETAc boils at 325°C (lit.) under atmospheric pressure, whereas glycerol triacetate boils at 258–260°C (lit.) under comparable conditions [1]. This differential of approximately 65–67°C translates directly to reduced evaporative loss and enhanced process robustness during polymer compounding, coating operations, or any application where sustained thermal exposure is anticipated.

Volatility Thermal processing Polymer manufacturing

Higher Density of Pentaerythritol Tetraacetate Versus Glycerol Triacetate Impacts Formulation Weight and Compounding Calculations

Pentaerythritol tetraacetate possesses a higher density than glycerol triacetate, a physical property distinction that carries practical implications for formulation calculations, shipping logistics, and end-product weight specifications. PETAc exhibits a reported density of 1.27 g/mL (or 1.2730 g/cm³), while glycerol triacetate is characterized by a density of 1.16 g/cm³ [1]. The absolute difference of approximately 0.11 g/cm³ translates to a mass-per-unit-volume increase of roughly 9.5% for PETAc relative to triacetin. Additionally, PETAc is a solid at ambient temperature (melting point 78–83°C), whereas triacetin is a liquid (melting point approximately 3°C), a phase-state divergence that fundamentally alters handling, storage, and incorporation protocols .

Formulation density Polymer compounding Material specification

Quantified Thermal Oxidative Degradation Kinetics of Pentaerythritol Tetraacetate Enable Predictive Process Optimization

The autoxidation kinetics of pentaerythritol tetraacetate have been quantitatively characterized across the temperature range of 463–503 K (190–230°C), with rate constants experimentally determined for the formation of specific degradation products including acetic acid, methanol, methyl acetate, and hydroperoxide [1]. In parallel investigations spanning 160–200°C, rate constants were established for the evolution of carbon dioxide, carbon monoxide, and hydrogen during autooxidation, enabling predictive modeling of gas generation under thermal stress [2]. The tetrapropionate analog (PETP) served as a direct comparator within the same study, revealing that the hydroperoxide intermediate of PETP exhibits greater thermal stability relative to that of PETAc—a distinction attributed to the differing acyl chain lengths and their influence on peroxide decomposition pathways [2].

Oxidative degradation Kinetic modeling Process safety

PVC Compatibility of Pentaerythritol Tetraacetate Confirmed in Patent Literature for Heat-Resistant, Low-Smoke Plasticized Formulations

Patent literature explicitly identifies pentaerythritol tetraacetate and its higher alkyl ester analogs as effective plasticizers for poly(vinyl chloride) (PVC) compositions, conferring measurable improvements in both heat resistance and smoke generation characteristics. EP 0739377 A1 (derived from US 5,430,108A) discloses that PVC compositions plasticized with pentaerythritol esters—including tetraacetate—exhibit enhanced heat resistance and demonstrably lower smoke generation compared to conventional plasticizer systems [1]. This functional differentiation arises from the tetrahedral molecular geometry of the pentaerythritol core, which facilitates uniform dispersion within the PVC matrix and contributes to the observed suppression of volatile combustion byproducts during thermal degradation.

PVC plasticization Smoke suppression Heat resistance

Acetic Acid-Mediated Solder Flux Functionality Differentiates Pentaerythritol Tetraacetate from Non-Hydrolyzable Ester Alternatives

A functionally distinct application of pentaerythritol tetraacetate documented in specialty chemical supplier literature is its utility as a component in solder fluxes, wherein it releases acetic acid upon thermal decomposition to facilitate metal oxide removal and promote solder wetting . This acid-release mechanism is intrinsic to the tetraacetate ester structure and is not replicated by non-hydrolyzable ester alternatives or by acetate esters possessing higher thermal stability thresholds that preclude timely acid liberation at soldering temperatures. The four acetate groups per molecule provide a high stoichiometric loading of acid-generating capacity relative to mono- or di-acetate esters, offering formulation efficiency advantages in flux concentrate design.

Solder flux Acid release Electronics manufacturing

Procurement-Driven Application Scenarios for Pentaerythritol Tetraacetate (CAS 597-71-7) Based on Quantified Differentiation Evidence


High-Temperature Polymer Compounding Requiring Low-Volatility Plasticizer Retention

Processes operating at sustained elevated temperatures (e.g., PVC compounding, engineering thermoplastic extrusion) benefit from PETAc's 325°C boiling point, which is 65–67°C higher than that of glycerol triacetate [1]. This differential reduces plasticizer volatilization during melt processing, preserving formulation stoichiometry, minimizing VOC emissions, and maintaining consistent mechanical properties in the finished polymer article. Procurement specifications should prioritize PETAc over triacetin or other lower-boiling acetate esters when processing temperatures exceed approximately 200°C for extended residence times.

Flame-Retardant PVC Formulations for Smoke-Sensitive Applications

Patent literature explicitly documents that PVC compositions plasticized with pentaerythritol esters exhibit enhanced heat resistance and low smoke generation characteristics [2]. This performance attribute is particularly valuable for wire and cable insulation, transportation interior components, and building materials subject to smoke toxicity regulations (e.g., EN 45545, NFPA 130). Procurement of PETAc for these applications should be supported by verification that the material meets the purity specifications (≥98.0% by GC) and physical appearance criteria required for consistent plasticization performance .

Solder Flux Formulations Leveraging Stoichiometric Acid-Release Capacity

The tetraacetate structure of PETAc delivers four acetic acid equivalents per mole upon thermal decomposition, a stoichiometric advantage over mono- or di-acetate esters that may translate to reduced flux loading or enhanced oxide removal efficacy in electronics assembly . Procurement for solder flux applications should consider the decomposition temperature profile of PETAc relative to the specific soldering alloy and process conditions (e.g., reflow vs. wave soldering) to ensure timely acid liberation coincident with solder reflow.

Controlled Oxidative Degradation Studies Requiring Quantified Kinetic Parameters

Research investigations into ester autoxidation mechanisms, polymer additive aging, or thermal stability benchmarking can leverage the experimentally determined rate constants for PETAc degradation product formation across the 463–503 K range, as established by Martemyanov et al. [3]. These published kinetic parameters provide a validated reference baseline for comparative studies involving alternative ester structures or for predictive modeling of long-term thermal aging behavior. Procurement for research applications should specify analytical-grade purity and request lot-specific certificates of analysis to ensure reproducibility across experimental replicates.

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